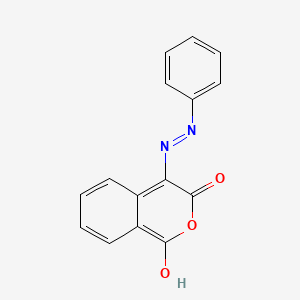

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone)

Descripción general

Descripción

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) is a chemical compound with the molecular formula C15H10N2O3 and a molecular weight of 266.25 g/mol This compound is known for its unique structure, which includes an isochromene ring fused with a trione and a phenylhydrazone group

Métodos De Preparación

The synthesis of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) typically involves the reaction of 1H-isochromene-1,3,4-trione with phenylhydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the trione group to diols or alcohols.

Substitution: The phenylhydrazone group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.

Mecanismo De Acción

The mechanism of action of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The phenylhydrazone group can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .

Comparación Con Compuestos Similares

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) can be compared with other similar compounds, such as:

1H-isochromene-1,3,4-trione 4-(N-[4-(trifluoromethyl)phenyl]hydrazone): This compound has a trifluoromethyl group on the phenyl ring, which can enhance its biological activity and stability.

1H-isochromene-1,3,4-trione 4-(N-[3-(trifluoromethyl)phenyl]hydrazone): Similar to the previous compound but with the trifluoromethyl group in a different position, affecting its reactivity and properties.

The uniqueness of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) lies in its specific structure and the presence of the phenylhydrazone group, which imparts distinct chemical and biological properties.

Actividad Biológica

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) is characterized by a unique molecular structure that includes a fused isochromene ring system and a hydrazone functional group. This structure is crucial for its biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) | C15H12N2O3 | Contains a phenylhydrazone group which enhances biological interaction potential |

Antimicrobial Properties

Research indicates that derivatives of 1H-isochromene-1,3,4-trione exhibit significant antimicrobial activity. A study reported that compounds with similar structures demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) has been a focal point in recent studies. It has been shown to inhibit cell proliferation in several cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It promotes programmed cell death via intrinsic pathways involving caspases.

- Inhibition of Metastasis : Studies suggest it may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

The biological effects of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Receptor Binding : It shows affinity for various receptors that regulate cellular signaling pathways related to growth and survival .

Study on Anticancer Effects

In a recent study published in Pharmaceutical Chemistry Journal, researchers investigated the effects of 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis was mediated through the activation of p53 signaling pathways.

Antimicrobial Activity Evaluation

A comparative study assessed the antimicrobial efficacy of various isochromene derivatives against common pathogens. The results showed that 1H-isochromene-1,3,4-trione 4-(N-phenylhydrazone) exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Propiedades

IUPAC Name |

1-hydroxy-4-phenyldiazenylisochromen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20-14)17-16-10-6-2-1-3-7-10/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUSAXGSDDQYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230236 | |

| Record name | 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339021-18-0 | |

| Record name | 1H-2-Benzopyran-1,3,4-trione 4-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.